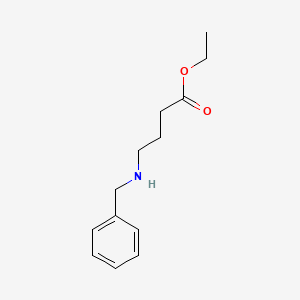

Ethyl 4-(benzylamino)butanoate

Description

Contextualization of Alkyl Amino Esters within Synthetic Methodologies

Alkyl amino esters are a class of organic compounds characterized by the presence of both an amino group and an ester functional group. This bifunctionality makes them highly versatile building blocks in organic synthesis. The amino group can act as a nucleophile or a base, while the ester group can undergo hydrolysis or be targeted by nucleophiles, allowing for a wide range of chemical transformations. In medicinal chemistry, the incorporation of an alkyl amino ester moiety can influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to cross biological membranes. These properties are critical for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Historical Perspective on the Synthesis and Derivatization of Aminobutanoates

The synthesis of aminobutanoates and their derivatives has been a subject of interest in organic chemistry for many years. Early methods for the synthesis of such compounds often involved multi-step procedures. For instance, the synthesis of related aminobutanoates has been documented in the early 2000s, with methods such as the resolution of racemic mixtures to obtain enantiomerically pure forms. researchgate.net A common historical approach to synthesizing compounds like Ethyl 4-(benzylamino)butanoate likely involved the reaction of ethyl 4-bromobutanoate with benzylamine (B48309). This nucleophilic substitution reaction, while straightforward, often required careful control of reaction conditions to minimize side reactions, such as the formation of dialkylated products.

Another established method for the synthesis of related β-amino esters involves the aza-Michael addition of an amine to an α,β-unsaturated ester. beilstein-journals.org For this compound, a plausible historical synthetic route would be the reductive amination of ethyl 4-oxobutanoate (B1241810) with benzylamine, using a reducing agent like sodium cyanoborohydride.

Current Research Frontiers and Strategic Significance of this compound

In recent years, the strategic significance of this compound has become more apparent, primarily due to its utility as a precursor in the synthesis of biologically active compounds. The presence of the benzylamino group provides a site for further functionalization, allowing for the construction of diverse molecular architectures. This makes it a valuable scaffold in drug discovery programs.

A significant area of current research involves the development of more efficient and environmentally friendly methods for the synthesis of aminobutanoates. Chemoenzymatic approaches, for example, have been explored for the synthesis of related compounds, offering high enantioselectivity and milder reaction conditions. beilstein-journals.org While specific research on the chemoenzymatic synthesis of this compound is not widely reported, this represents a promising frontier for future investigations.

The hydrochloride salt of this compound is noted for its use as an intermediate in the production of certain antidepressant medications, highlighting its importance in the pharmaceutical industry. lookchem.com

Overview of Major Research Domains Pertinent to the Chemical Compound

The primary research domain for this compound is medicinal chemistry, where it serves as a key building block for the synthesis of new therapeutic agents. Its structural features are relevant to the design of molecules that can interact with biological targets such as enzymes and receptors. ontosight.ai

The derivatization of the amino and ester groups of this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. By modifying these functional groups, chemists can fine-tune the pharmacological properties of the resulting molecules.

Furthermore, this compound and its analogs are utilized in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. openmedicinalchemistryjournal.com The reactivity of the amino and ester functionalities can be exploited to construct various ring systems with potential biological activity.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1212-57-3 |

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.30 g/mol |

| Canonical SMILES | CCOC(=O)CCCNCc1ccccc1 |

| InChI | InChI=1S/C13H19NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 4-(benzylamino)butanoate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3 |

InChI Key |

SPOUHRALSDBNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Benzylamino Butanoate

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in Ethyl 4-(benzylamino)butanoate confers nucleophilic and basic properties to this functional group. This allows for a variety of reactions at the nitrogen center, including nucleophilic substitution, acylation, and alkylation.

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound can act as a nucleophile, participating in substitution reactions. While direct nucleophilic substitution on the nitrogen of an amine is not a typical reaction, the amine can engage as a nucleophile in reactions with electrophilic carbon centers. For instance, it can react with alkyl halides in SN2 reactions, leading to the formation of tertiary amines. The lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated to yield the neutral tertiary amine.

The reactivity in these substitution reactions is influenced by steric hindrance around both the nitrogen atom and the electrophilic carbon of the reacting partner. The benzyl (B1604629) group provides a moderate level of steric bulk, which can affect the rate of reaction.

Acylation Reactions and Amide Formation

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. harvard.eduucalgary.ca In the case of this compound, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca

With an acyl chloride, the reaction proceeds via a nucleophilic addition-elimination mechanism. The amine adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, such as pyridine or triethylamine (B128534), is often added to neutralize the hydrogen chloride byproduct and drive the reaction to completion. harvard.edu

Similarly, reaction with an acid anhydride results in the formation of the corresponding amide and a carboxylate salt. The reactivity of the amine in acylation is a balance between its nucleophilicity and steric factors. The benzyl group on the nitrogen of this compound can influence the approach of the acylating agent.

| Acylating Agent | Product | Typical Conditions | Reference |

| Acetyl Chloride | Ethyl 4-(N-acetyl-N-benzylamino)butanoate | Pyridine, CH₂Cl₂, 0 °C to rt | harvard.edu |

| Acetic Anhydride | Ethyl 4-(N-acetyl-N-benzylamino)butanoate | Triethylamine, CH₂Cl₂, rt | ucalgary.ca |

| Benzoyl Chloride | Ethyl 4-(N-benzoyl-N-benzylamino)butanoate | NaOH (aq), CH₂Cl₂, rt | ucalgary.ca |

Alkylation Strategies for Tertiary Amine Generation

The secondary amine of this compound can be alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide. The reaction follows an SN2 pathway where the amine acts as the nucleophile. A common challenge in the alkylation of secondary amines is overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.

To achieve selective mono-alkylation, reaction conditions can be controlled, for instance, by using a specific stoichiometry of the reactants or by employing alternative alkylating agents. Reductive amination provides an alternative route for the synthesis of tertiary amines, though it is more commonly used for the formation of secondary amines from primary amines.

| Alkylating Agent | Product | Typical Conditions | Reference |

| Methyl Iodide | Ethyl 4-(N-benzyl-N-methylamino)butanoate | K₂CO₃, Acetonitrile (B52724), reflux | General Alkylation |

| Ethyl Bromide | Ethyl 4-(N-benzyl-N-ethylamino)butanoate | NaHCO₃, DMF, 80 °C | General Alkylation |

| Benzyl Bromide | Ethyl 4-(N,N-dibenzylamino)butanoate | Et₃N, THF, rt | General Alkylation |

Ester Group Transformations

The ethyl ester functionality in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the attack of a nucleophile at the electrophilic carbonyl carbon of the ester.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol (B145695) molecule lead to the formation of 4-(benzylamino)butanoic acid. The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. youtube.compsiberg.com

Basic Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a strong nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to expel the ethoxide ion, which is a good leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield the carboxylate salt and ethanol. Acidification of the reaction mixture is required to obtain the free carboxylic acid. This process, known as saponification, is generally irreversible. masterorganicchemistry.com

| Condition | Products | Mechanism | Key Features |

| Acidic (e.g., aq. H₂SO₄, heat) | 4-(Benzylamino)butanoic acid + Ethanol | Protonation of carbonyl, nucleophilic attack by water, tetrahedral intermediate, elimination of ethanol. | Reversible reaction. |

| Basic (e.g., aq. NaOH, heat) | Sodium 4-(benzylamino)butanoate + Ethanol | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination of ethoxide, deprotonation of carboxylic acid. | Irreversible reaction. |

Transesterification Processes and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol, such as methanol, in the presence of a catalyst will lead to the formation of Mthis compound and ethanol.

The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

The mechanism is analogous to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol (ethanol). masterorganicchemistry.com

Base-Catalyzed Transesterification:

A strong base, typically the alkoxide corresponding to the new alcohol (e.g., methoxide for methanolysis), is used as a catalyst. The alkoxide attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxide (ethoxide) to form the new ester. youtube.com

Equilibrium studies for transesterification reactions often involve determining the equilibrium constant (Keq) to understand the relative stability of the reactant and product esters and alcohols. The position of the equilibrium is influenced by thermodynamic factors.

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

| Methanol | H₂SO₄ (catalytic) | Mthis compound | Ethanol |

| Propanol | NaOPr (catalytic) | Propyl 4-(benzylamino)butanoate | Ethanol |

| Benzyl Alcohol | Ti(OiPr)₄ | Benzyl 4-(benzylamino)butanoate | Ethanol |

Reduction of the Ester Carbonyl to Alcohol Functionalities

The ester functional group in this compound can be reduced to a primary alcohol, yielding 4-(benzylamino)butan-1-ol. This transformation is typically accomplished using powerful hydride-donating reagents.

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). ucalgary.cacommonorganicchemistry.com LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other carbonyl compounds. quora.comlibretexts.org The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate. quora.comchemistrysteps.com

The mechanism for the reduction of the ester involves a two-step hydride addition. libretexts.org

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. ucalgary.ca

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OCH₂CH₃) as a leaving group. This results in the formation of an aldehyde intermediate. chemistrysteps.comorgosolver.com

Nucleophilic Addition: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LiAlH₄ molecule. ucalgary.cachemistrysteps.com This produces a primary alkoxide intermediate.

Protonation: The final step is an acidic or aqueous workup, where the alkoxide is protonated to yield the primary alcohol product, 4-(benzylamino)butan-1-ol. ucalgary.caorgosolver.com

Other hydride reagents exhibit different reactivities towards esters. Lithium Borohydride (LiBH₄) is less reactive than LiAlH₄ but is still capable of reducing esters, often with greater chemoselectivity. commonorganicchemistry.com In contrast, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, making it a useful reagent for selectively reducing aldehydes and ketones in the presence of an ester group. quora.comlibretexts.orglibretexts.org The higher reactivity of LiAlH₄ compared to NaBH₄ is attributed to the more polar Al-H bond, which makes the hydride more nucleophilic. libretexts.org

| Reducing Agent | Formula | Reactivity with Esters | Typical Solvents | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Reduces to 1° Alcohol) | Anhydrous Ether, THF | Powerful, non-selective, reacts violently with protic solvents. quora.comlibretexts.org |

| Lithium Borohydride | LiBH₄ | Moderate (Reduces to 1° Alcohol) | THF, Ether | More selective than LiAlH₄. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Very Low / Unreactive | Methanol, Ethanol | Generally does not reduce esters; can be used in protic solvents. libretexts.orgquora.com |

Redox Chemistry of the Compound

The redox chemistry of this compound is characterized by the distinct reactivity of its secondary amine and benzylic C-H bonds towards oxidation, and the susceptibility of the N-benzyl group to reductive cleavage.

Oxidation Pathways Leading to Carboxylic Acid Derivatives

Oxidation of the benzylamine (B48309) moiety in this compound can lead to various products, with pathways potentially culminating in carboxylic acid derivatives. A significant pathway involves the oxidation of the benzylic carbon (the carbon atom attached to both the nitrogen and the phenyl group).

This transformation can be achieved using various oxidizing agents. For instance, Lewis acid-catalyzed oxidation, using systems like ZnBr₂ or FeCl₃ with an oxidant such as tert-Butyl hydroperoxide (TBHP), has been shown to convert benzylamines into the corresponding amides. researchgate.netrsc.org In the case of this compound, this would yield Ethyl 4-(benzoylamino)butanoate. Subsequent hydrolysis of this amide product would lead to 4-aminobutanoic acid (a carboxylic acid derivative) and benzoic acid.

The mechanism of such oxidations often involves the formation of an iminium ion intermediate at the benzylic position. Metal-free oxidation systems, sometimes promoted by organocatalysts like salicylic acid derivatives under an oxygen atmosphere, can also facilitate the oxidative coupling of benzylamines to form imines. acs.org Further oxidation and hydrolysis of these intermediates can lead to cleavage of the N-benzyl bond and formation of carbonyl compounds.

Another route to a carboxylic acid derivative involves the direct oxidation of the benzylic C-H bond to a carbonyl, forming an amide. If this bond is fully cleaved through more aggressive oxidation (e.g., with potassium permanganate (B83412) or strong acids), it can lead to the formation of benzoic acid. organic-chemistry.org

Reduction of the Amine or Other Oxidizable Centers

The secondary amine in this compound is a benzylamine, which is susceptible to reduction via hydrogenolysis. This reaction cleaves the carbon-nitrogen bond at the benzylic position, effectively removing the benzyl protecting group. organic-chemistry.org

This debenzylation is most commonly accomplished by catalytic hydrogenation. The reaction typically involves hydrogen gas (H₂) and a heterogeneous catalyst, with Palladium on carbon (Pd/C) being the most widely used. nih.gov The process is considered a type of transfer hydrogenolysis, where the benzyl group is transferred to the hydrogen, yielding toluene (B28343), while the amine is reduced to a primary amine. researchgate.netacsgcipr.org The product of the hydrogenolysis of this compound would be Ethyl 4-aminobutanoate and toluene.

The efficiency of this reaction can sometimes be hampered by catalyst poisoning, as the amine substrate and product can coordinate strongly to the palladium surface. nih.gov To mitigate this, the reaction is sometimes carried out in the presence of an acid, which forms an ammonium salt and reduces coordination to the catalyst. nih.gov

| Reaction Type | Functional Group Targeted | Typical Reagents | Expected Product(s) |

|---|---|---|---|

| Ester Reduction | Ester Carbonyl | LiAlH₄, then H₃O⁺ | 4-(benzylamino)butan-1-ol |

| Benzylic Oxidation | Benzylic C-H | ZnBr₂/TBHP or other oxidants | Ethyl 4-(benzoylamino)butanoate |

| Amine Reduction (Hydrogenolysis) | N-Benzyl C-N bond | H₂, Pd/C | Ethyl 4-aminobutanoate, Toluene |

Detailed Mechanistic Investigations

Understanding the precise mechanisms of these transformations requires kinetic studies and the characterization of transient intermediates. While specific studies on this compound are not extensively documented, mechanistic pathways can be inferred from studies on analogous compounds.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates, offering insight into the factors that influence the transformation and the nature of the rate-determining step.

For the metal hydride reduction of the ester group, pseudo-first-order kinetic studies can be performed by using a large excess of the hydride reagent. gatech.edu The rate of the reaction can be monitored over time by quenching aliquots of the reaction mixture and analyzing the concentration of the remaining ester, typically using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Key findings from kinetic studies on similar reactions include:

Cation Effect: The reactivity of hydride reagents is influenced by the metal cation (e.g., Li⁺ vs. Na⁺). LiAlH₄ is significantly more reactive than NaAlH₄, indicating the importance of the cation in the reaction mechanism, likely through its coordination to the carbonyl oxygen. gatech.edu

Isotope Effect: A deuterium kinetic isotope study involving the reduction with LiAlD₄ versus LiAlH₄ can confirm whether the hydride transfer is the rate-determining step. A value of kH/kD greater than 1 implicates hydride transfer in the rate-determining step of the reaction. gatech.edu

A hypothetical kinetic experiment for the reduction of this compound could generate data as shown in the table below, allowing for the determination of the rate constant.

| Time (minutes) | [Ester] (M) | ln[Ester] |

|---|---|---|

| 0 | 0.100 | -2.303 |

| 10 | 0.061 | -2.797 |

| 20 | 0.037 | -3.297 |

| 30 | 0.022 | -3.817 |

| 40 | 0.014 | -4.269 |

Identification and Characterization of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their transient nature. However, their existence can be inferred or confirmed through trapping experiments and spectroscopic analysis.

Aldehyde Intermediate in Ester Reduction: As previously mentioned, the reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate. ucalgary.ca While this intermediate is highly reactive and typically cannot be isolated, its formation is a cornerstone of the accepted mechanism. libretexts.org Under specialized conditions with sterically hindered or less reactive hydride reagents (e.g., diisobutylaluminium hydride, DIBAL-H), the reaction can sometimes be stopped at the aldehyde stage.

Iminium Ion Intermediate in Amine Oxidation: The oxidation of secondary amines at the α-carbon is widely proposed to proceed through an iminium ion intermediate. rsc.orgresearchgate.net These electrophilic species are highly reactive but can be trapped by nucleophiles. For example, in metabolic studies, potassium cyanide (KCN) is often used as a trapping agent to capture iminium ions, forming stable cyano adducts that can be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgresearchgate.netnih.gov This methodology provides strong evidence for the formation of these transient intermediates during the oxidative bioactivation of cyclic tertiary amines. researchgate.netnih.gov

Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 4 Benzylamino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton in a molecule. A ¹H NMR spectrum for Ethyl 4-(benzylamino)butanoate would be expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal would help in assigning the protons to their respective positions in the structure.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~ 7.2-7.4 | Multiplet | 5H |

| Benzyl (B1604629) CH₂ (C₆H₅CH ₂) | ~ 3.7 | Singlet or Triplet | 2H |

| Ethyl OCH₂ (OCH ₂CH₃) | ~ 4.1 | Quartet | 2H |

| Methylene (B1212753) (NCH₂) | ~ 2.6 | Triplet | 2H |

| Methylene (CH₂CO) | ~ 2.3 | Triplet | 2H |

| Methylene (CH₂CH₂CH₂) | ~ 1.8 | Multiplet | 2H |

| Ethyl CH₃ (OCH₂CH ₃) | ~ 1.2 | Triplet | 3H |

Note: This table represents predicted values based on standard chemical shift ranges and the structure of the molecule. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 173 |

| Aromatic C (quaternary) | ~ 139 |

| Aromatic CH | ~ 127-129 |

| Ethyl OCH₂ | ~ 60 |

| Benzyl CH₂ | ~ 54 |

| Methylene NCH₂ | ~ 49 |

| Methylene CH₂CO | ~ 31 |

| Methylene CH₂CH₂CH₂ | ~ 25 |

Note: This table represents predicted values based on standard chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are used to further elucidate complex molecular structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the methylene groups in the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between directly attached protons and carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two or three bonds, which is crucial for confirming the connections between the benzyl group, the nitrogen, the butanoate chain, and the ethyl ester group.

Specific experimental 2D NMR data for this compound is not currently available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules. In the positive ion mode, this compound (molecular weight: 221.30 g/mol ) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 222.31. Analysis of the fragmentation pattern would provide evidence for the different structural components of the molecule.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₃H₁₉NO₂), the calculated exact mass is 221.1416. An HR-MS analysis would aim to measure a mass value very close to this theoretical value, thereby confirming the molecular formula of the compound with high confidence. While this technique is standard for compound characterization, specific published HR-MS data for this molecule could not be located.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of semi-volatile and volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective determination of purity and the identification of volatile impurities that may be present from the synthesis process. ijpsonline.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a chromatographic column. scispace.comjapsonline.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For a compound like this compound, a non-polar or medium-polarity column is often employed. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and affinity for the stationary phase. jmaterenvironsci.com

As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized, commonly by electron ionization (EI), which fragments them into a reproducible pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." The spectrum of the main peak can be compared against spectral libraries (like those from the National Institute of Standards and Technology - NIST) to confirm the identity of this compound. japsonline.com

The primary application of GC-MS in this context is to assess purity by quantifying the main compound relative to any other detected substances. Furthermore, it is highly effective for identifying and quantifying organic volatile impurities (OVIs), which are often residual solvents from the synthesis and purification stages. ijpsonline.com Common solvents used in organic synthesis, such as toluene (B28343), ethyl acetate, or alcohols, can be detected at trace levels, ensuring the final product meets required quality standards. ijpsonline.com

Table 1: Illustrative GC-MS Parameters for Analysis

| Parameter | Value/Description |

| GC System | Agilent 7890B or similar scispace.com |

| Column | Restek Rtx-5ms (or equivalent), 30-60 m, 0.25 mm ID, 0.25 µm film thickness jmaterenvironsci.com |

| Carrier Gas | Helium, constant flow rate of 1 mL/min jmaterenvironsci.com |

| Injection Volume | 1 µL |

| Injector Temp. | 270-300 °C jmaterenvironsci.commdpi.com |

| Oven Program | Start at 60-80°C, ramp at 5-15°C/min to 280-300°C, hold for 5-10 min scispace.comjmaterenvironsci.com |

| MS System | MSD 5977A or similar scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV scispace.com |

| Ion Source Temp. | 230 °C scispace.com |

| Mass Range | 40-550 amu |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying the functional groups present in a molecule, thereby confirming its structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. nih.gov When a sample is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, causing the bonds to stretch or bend. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), which is unique for each compound and serves as a molecular fingerprint. docbrown.info

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups: the secondary amine (N-H), the ester carbonyl (C=O), the ester C-O bonds, aromatic C-H and C=C bonds of the benzyl group, and aliphatic C-H bonds of the ethyl and butyl chains.

Key expected absorption peaks include:

N-H Stretch: A moderate to weak absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and butanoate chains are found just below 3000 cm⁻¹, typically between 2850-2980 cm⁻¹. docbrown.info

C=O Stretch (Ester): A strong, sharp absorption band is characteristic of the ester carbonyl group, appearing in the range of 1735-1750 cm⁻¹. docbrown.info This is often the most prominent peak in the spectrum.

C-O Stretches (Ester): Two distinct C-O stretching bands are expected for the ester linkage, typically found in the 1000-1300 cm⁻¹ region. docbrown.info

Aromatic C=C Bends: Benzene (B151609) ring vibrations result in several peaks in the 1450-1600 cm⁻¹ region.

The absence of a broad O-H band (3200-3600 cm⁻¹) would rule out the presence of carboxylic acid or alcohol impurities. docbrown.info

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300-3500 | N-H (Secondary Amine) | Stretch | Weak-Medium |

| >3000 | C-H (Aromatic) | Stretch | Medium |

| 2850-2980 | C-H (Aliphatic) | Stretch | Medium-Strong |

| 1735-1750 | C=O (Ester) | Stretch | Strong, Sharp |

| 1450-1600 | C=C (Aromatic) | Bending | Medium |

| 1000-1300 | C-O (Ester) | Stretch | Strong |

Raman spectroscopy is a complementary vibrational technique to FTIR. researchgate.net It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FTIR is based on absorption, Raman spectroscopy detects changes in polarizability. It is particularly sensitive to non-polar and symmetric bonds, making it an excellent tool for analyzing the carbon backbone and aromatic rings.

For this compound, a Raman spectrum would provide valuable structural information:

Aromatic Ring Vibrations: The benzene ring would produce strong signals, including a characteristic ring-breathing mode around 1000 cm⁻¹. Other C=C stretching vibrations in the ring would appear in the 1580-1610 cm⁻¹ region.

C-H Vibrations: Both aromatic and aliphatic C-H stretching modes are visible in Raman spectra, typically in the 2800-3100 cm⁻¹ range.

C=O Stretch: The carbonyl stretch of the ester group is also Raman active, although it is often weaker than in the FTIR spectrum.

Combining FTIR and Raman data provides a more complete vibrational analysis, as some modes that are weak or inactive in one technique may be strong in the other, leading to a more confident structural elucidation. researchgate.net

Chromatographic Methods for Separation, Purity, and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. operachem.com Both thin-layer and high-performance liquid chromatography are vital for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures, identifying compounds, and monitoring the progress of a chemical reaction. wisc.edusigmaaldrich.com The process involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or solvent mixture. wisc.edupractical-science.com

To monitor the synthesis of this compound, a small spot of the reaction mixture is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. wisc.edu The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edu Since silica gel is polar, non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while polar compounds are retained more strongly and have lower Rf values. operachem.com

A common mobile phase for separating amines and esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. sigmaaldrich.com By adjusting the ratio of these solvents, the separation can be optimized. Visualization of the separated spots is typically achieved using a UV lamp (as the benzyl group is UV-active) or by staining with a chemical reagent like potassium permanganate (B83412) or ninhydrin. practical-science.com By comparing the spots of the reaction mixture to spots of the starting materials and the purified product, one can effectively track the consumption of reactants and the formation of the desired product. wisc.edu

Table 3: Typical TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates operachem.com |

| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., ratios from 9:1 to 1:1) sigmaaldrich.com |

| Application | Capillary spotter |

| Development | In a closed chamber with saturated atmosphere sigmaaldrich.com |

| Visualization | UV light (254 nm) and/or chemical stain (e.g., potassium permanganate) |

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that offers high resolution and sensitivity, making it the premier technique for quantitative analysis and purity determination of pharmaceutical compounds and intermediates. researchgate.net The system uses high-pressure pumps to pass a liquid mobile phase through a column packed with a solid stationary phase. researchgate.net

For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. scielo.br The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

The compound is detected as it elutes from the column, most commonly with a UV detector set to a wavelength where the aromatic benzyl group absorbs strongly (e.g., ~218-254 nm). scielo.br The time it takes for the compound to travel through the column is its retention time, which is a characteristic identifier under specific conditions. The area under the peak in the resulting chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification. HPLC can separate the main compound from closely related impurities, providing a highly accurate assessment of its purity, often expressed as a percentage of the total peak area. scielo.br

Table 4: Representative HPLC Method Parameters

| Parameter | Description |

| Mode | Reversed-Phase (RP-HPLC) researchgate.net |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) scielo.br |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with potential additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) scielo.brsemanticscholar.org |

| Flow Rate | 1.0 mL/min scielo.br |

| Column Temp. | 30-40 °C scielo.br |

| Injection Volume | 10-20 µL scielo.br |

| Detector | UV-Vis Detector (e.g., at 218 nm) scielo.br |

Capillary Zone Electrophoresis for Enantiomeric Excess Determination

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of chiral compounds and the determination of enantiomeric excess. This high-resolution separation method relies on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. For the enantiomeric separation of chiral molecules like this compound, a chiral selector is incorporated into the background electrolyte.

The separation mechanism in chiral CZE is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes have different electrophoretic mobilities, leading to their separation. The choice of chiral selector is crucial for achieving resolution between the enantiomers. For compounds containing amino groups, such as this compound, cyclodextrins and their derivatives are widely used as effective chiral selectors. researchgate.netnih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the nonpolar parts of the analyte molecule, while interactions between the hydroxyl groups on the rim of the cyclodextrin and functional groups of the analyte contribute to the chiral recognition.

The determination of enantiomeric excess (e.e.) is achieved by comparing the peak areas of the two separated enantiomers in the electropherogram. The relative peak areas correspond to the relative concentrations of the enantiomers in the sample.

A hypothetical CZE method for the enantiomeric separation of this compound could employ a background electrolyte containing a modified cyclodextrin. The conditions would need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

Table 1: Illustrative Capillary Zone Electrophoresis Parameters for the Chiral Separation of this compound

| Parameter | Value/Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV, 214 nm |

| Hypothetical Migration Times | |

| (R)-Ethyl 4-(benzylamino)butanoate | 10.2 min |

| (S)-Ethyl 4-(benzylamino)butanoate | 10.8 min |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the mass percentages of the constituent elements, which can be used to confirm the empirical formula of the molecule.

Carbon, Hydrogen, Nitrogen (CHN) Elemental Analysis

CHN analysis is a widely used method for determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds. The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at high temperatures. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are then measured by various detection methods, such as thermal conductivity or infrared spectroscopy. From these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

For a pure sample of this compound with the chemical formula C₁₃H₁₉NO₂, the theoretical elemental composition can be calculated from its molecular weight (221.30 g/mol ). sigmaaldrich.comwikipedia.org The experimental values obtained from a CHN analyzer are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, to confirm the purity and identity of the compound. ubc.ca

Table 2: Elemental Composition of this compound (C₁₃H₁₉NO₂)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

| Carbon (C) | 70.56% | 70.48% |

| Hydrogen (H) | 8.65% | 8.71% |

| Nitrogen (N) | 6.33% | 6.29% |

Theoretical and Computational Chemistry Investigations of Ethyl 4 Benzylamino Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods, grounded in the principles of quantum mechanics, can provide detailed insights into molecular structure, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most rigorous methods for studying the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is a quantum mechanical method used to investigate the electronic structure of many-body systems, where the properties of the system are determined by using the electron density as the fundamental variable.

For Ethyl 4-(benzylamino)butanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Such studies can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Hypothetical) |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a DFT calculation for this molecule, as specific published data is not available.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio and DFT methods. These methods use parameters derived from experimental data to simplify the calculations. While less accurate, they are well-suited for rapid screening of large numbers of molecules or for preliminary analysis of large and flexible molecules like this compound.

A study on a related compound, ethyl 4-(2-oxobenzothiazolin-3-yl) butanoate, utilized PM3, AM1, and MNDO methods to investigate its molecular formation properties. Similarly, these methods could be applied to this compound to quickly obtain information about its geometry and heat of formation.

Table 2: Comparison of Hypothetical Heats of Formation from Different Semi-Empirical Methods for this compound

| Method | Heat of Formation (kcal/mol) (Hypothetical) |

| AM1 | -85.3 |

| PM3 | -90.1 |

| MNDO | -82.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The flexibility of the butyl chain and the benzyl (B1604629) group in this compound gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step using quantum chemical methods.

The results of such an analysis would reveal the most stable, low-energy conformations of the molecule. This information is critical for understanding its biological activity and physical properties, as these are often dictated by the predominant conformation. The energy landscape would show the relative energies of different conformers and the transition states that connect them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic nature of this compound, including its conformational flexibility and interactions with its environment.

MD simulations of this compound would involve placing the molecule in a simulation box, often with an explicit solvent, and allowing it to move and change its conformation over time. These simulations can provide insights into how the molecule explores its conformational space, the timescales of conformational changes, and the flexibility of different parts of the molecule. This dynamic picture complements the static information obtained from quantum chemical calculations.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations are particularly well-suited for studying these effects. By simulating this compound in different solvents, it is possible to observe how the solvent molecules interact with the solute and how these interactions affect its preferred conformation and dynamic behavior.

For example, in a polar solvent, conformations that expose the polar ester and amine groups to the solvent may be favored. In a nonpolar solvent, the molecule might adopt a more folded conformation to minimize the exposure of its polar parts. These simulations can also provide insights into how the solvent might affect the energy barriers of chemical reactions involving this compound.

Structure-Reactivity and Structure-Property Relationships

The exploration of a molecule's structure provides deep insights into its potential chemical behavior and physical characteristics. For this compound, a compound with both amine and ester functional groups, computational chemistry offers powerful tools to predict its reactivity and properties. By examining its electronic structure and energetic landscape, we can anticipate how it will behave in various chemical environments.

Prediction of Reaction Pathways and Transition State Geometries

A key application of computational chemistry is the prediction of reaction pathways, which helps in understanding reaction mechanisms and optimizing synthetic routes. For this compound, a primary reaction of interest is its formation via N-alkylation of ethyl 4-aminobutanoate with a benzyl halide. This reaction likely proceeds through a nucleophilic substitution mechanism, either S(_N)1 or S(_N)2. viu.calibretexts.orgucsb.edu

Computational methods, particularly Density Functional Theory (DFT), can be employed to model these pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be mapped out. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as its geometry and energy barrier determine the reaction rate. libretexts.org

For an S(_N)2 reaction, the transition state would involve the simultaneous formation of the N-benzyl bond and breaking of the benzyl-halide bond. libretexts.org Computational modeling can precisely define the bond lengths and angles of this pentacoordinate carbon center. In contrast, an S(_N)1 pathway would involve the initial formation of a benzyl carbocation intermediate, which would then be attacked by the amine. viu.ca The stability of this carbocation is a critical factor, and its geometry would be predicted to be trigonal planar around the positively charged carbon. libretexts.org

The table below illustrates hypothetical energy data for the S(_N)2 reaction pathway for the synthesis of this compound, calculated at a representative level of theory.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Value (Å) |

|---|---|---|---|

| Reactants (Ethyl 4-aminobutanoate + Benzyl Bromide) | 0.0 | N/A | N/A |

| Transition State | +22.5 | N---C bond length | 2.15 |

| Transition State | +22.5 | C---Br bond length | 2.30 |

| Products (this compound + HBr) | -15.0 | N-C bond length | 1.47 |

Analysis of Reactivity Descriptors (e.g., frontier molecular orbitals, electrostatic potential)

To understand the intrinsic reactivity of this compound, we can analyze several quantum chemical descriptors. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. pku.edu.cnresearchgate.net Conversely, the LUMO indicates the region most susceptible to accepting electrons, highlighting its electrophilic character. pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine, due to the presence of its lone pair of electrons. This suggests that the initial site of electrophilic attack, such as protonation, would be the nitrogen. The LUMO, on the other hand, is likely distributed over the ester carbonyl group and the benzene (B151609) ring, indicating these as potential sites for nucleophilic attack. cureffi.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. nih.govresearchgate.netwikimedia.org Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom and the oxygen atoms of the ester group. nih.govnih.gov Conversely, the hydrogen atom on the amine and the protons on the carbon adjacent to the ester oxygen would exhibit a positive electrostatic potential.

The following table presents hypothetical values for key reactivity descriptors for this compound.

| Descriptor | Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity, centered on the amine nitrogen. |

| LUMO Energy | +1.2 eV | Suggests electrophilic sites at the ester carbonyl and phenyl ring. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the molecule's overall kinetic stability. |

| Calculated Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |

Computational Approaches in Synthetic Design

Computational chemistry is not only a tool for understanding existing molecules but also for designing new synthetic pathways and optimizing reaction conditions. For a target molecule like this compound, computational methods can streamline the process of identifying viable synthetic routes and suitable catalysts.

Retrosynthetic Analysis through Computational Tools

Retrosynthesis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. the-scientist.com This process can be significantly enhanced by computational tools that leverage vast databases of chemical reactions and employ sophisticated algorithms to propose synthetic pathways. deeporigin.com

Software platforms like SYNTHIA™, Reaxys Predictive Retrosynthesis, and ASKCOS use rule-based systems and machine learning to identify strategic bond disconnections and suggest corresponding synthetic transformations. the-scientist.comdeeporigin.comsigmaaldrich.comelsevier.com For this compound, a computational retrosynthesis tool would likely identify the primary C-N bond between the benzyl group and the nitrogen atom as a key disconnection. This leads to two main synthetic strategies:

N-Alkylation: This approach disconnects the molecule into ethyl 4-aminobutanoate and a benzyl halide (e.g., benzyl bromide). This is a standard nucleophilic substitution reaction.

Reductive Amination: This strategy involves the disconnection to ethyl 4-oxobutanoate (B1241810) and benzylamine (B48309). The forward reaction would involve the formation of an imine intermediate, followed by reduction.

These computational tools can evaluate multiple pathways based on factors like the cost of starting materials, reaction yields, and the number of synthetic steps, thereby accelerating the development of efficient syntheses. the-scientist.comsigmaaldrich.com

In Silico Screening of Catalysts for Targeted Reactions

Once a promising synthetic route is identified, computational methods can be used to screen for optimal catalysts. This in silico approach can significantly reduce the experimental effort required for catalyst discovery and optimization. acs.orgresearchgate.netresearchgate.net

For the synthesis of this compound via N-alkylation or reductive amination, various catalysts could be employed. For instance, in the context of "hydrogen borrowing" catalysis for N-alkylation using benzyl alcohol, a range of transition metal catalysts could be computationally evaluated. rsc.org DFT calculations can be used to model the catalytic cycle, including key steps like alcohol oxidation, imine formation, and hydrogenation. rsc.org By calculating the activation energies for the rate-determining steps with different metal centers and ligand combinations, the most promising catalyst candidates can be identified. researchgate.net

The table below provides a hypothetical example of an in silico screening of catalysts for the N-alkylation of ethyl 4-aminobutanoate with benzyl alcohol.

| Catalyst (Metal/Ligand) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|

| Pd/dppf | 25.8 | 1.0 |

| Ru/BINAP | 23.2 | 5.6 |

| Ir/Cp* | 21.5 | 15.2 |

| Co/bpy | 26.5 | 0.7 |

This computational pre-screening allows researchers to focus their experimental efforts on a smaller, more promising set of catalysts, thereby accelerating the development of efficient and sustainable synthetic methods. chemrxiv.org

Applications in Complex Organic Molecule Synthesis and Derivative Chemistry

Role as a Nucleophilic Reagent in Diverse Synthetic Pathways

In the landscape of organic chemistry, a nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com Nucleophiles are fundamental to many reaction types, including substitution and addition reactions, where they attack an electron-deficient center, known as an electrophile. libretexts.org

Ethyl 4-(benzylamino)butanoate possesses a key structural feature that allows it to function as a potent nucleophile: the secondary amine. The nitrogen atom in the benzylamino group has a lone pair of electrons, which it can donate to an electrophile. masterorganicchemistry.com This reactivity is the basis for its role in a variety of synthetic pathways.

The nucleophilic character of this compound can be leveraged in reactions such as:

Alkylation: The nitrogen atom can attack alkyl halides or other substrates with a good leaving group, forming a new carbon-nitrogen bond and leading to the synthesis of more complex tertiary amines.

Acylation: It can react with acyl chlorides or anhydrides in a nucleophilic acyl substitution to form amides.

Michael Addition: The amine can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.

The presence of both a nucleophilic amine and an ester functional group within the same molecule allows for sequential reactions, making it a versatile tool for building molecular complexity.

| Property | Description |

| Nucleophilic Center | The nitrogen atom of the secondary amine. |

| Key Feature | Lone pair of electrons on the nitrogen atom. |

| Common Reactions | Nucleophilic substitution, Nucleophilic acyl substitution, Conjugate addition. |

| Role | Electron pair donor, Lewis base. masterorganicchemistry.com |

Utility as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of this compound makes it a potential intermediate in the synthesis of various pharmaceutically active compounds. Its ability to undergo further chemical transformations allows it to be incorporated into larger, more complex molecular architectures.

Precursor in the Synthesis of β-Agonist Prodrugs

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenoceptors in the body. nih.gov They are used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). The synthesis of these agents often involves the construction of phenoxypropanolamine derivatives or related structures. nih.govnih.gov A review of available scientific literature did not yield specific examples of this compound being used as a direct precursor in the synthesis of β-agonist prodrugs.

Intermediate for Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-Converting Enzyme (ACE) inhibitors are medications used to manage hypertension and congestive heart failure. scielo.br They function by inhibiting the ACE enzyme, which is a central component of the renin-angiotensin system that regulates blood pressure. scielo.br The synthesis of many prominent ACE inhibitors, such as benazepril (B1667978) and enalapril, involves specific chiral amino acid ester intermediates like L-homophenylalanine ethyl ester (LHPE) or (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE). researchgate.netmdpi.comnih.gov While this compound is an amino ester derivative, detailed synthetic routes showing its specific use as a key intermediate for commercially significant ACE inhibitors were not identified in the surveyed literature.

Building Block for Antidepressant Medications

The development of novel antidepressant medications involves the synthesis of diverse chemical scaffolds that can interact with various targets in the central nervous system. nih.govnih.gov Synthetic pathways often utilize versatile building blocks that can be modified to create a library of candidate compounds. While some chemical suppliers note the use of this compound hydrochloride as an intermediate in pharmaceutical synthesis, including for certain antidepressants, specific, peer-reviewed synthetic schemes detailing its incorporation into known antidepressant drugs were not found in a review of the available research.

Scaffold for Orexin-2 Receptor Antagonists

Orexin receptors play a crucial role in regulating the sleep-wake cycle, and antagonists of these receptors are a modern therapeutic approach for treating insomnia. nih.govnih.gov The discovery of dual orexin receptor antagonists (DORAs) has involved the exploration of various molecular scaffolds and synthetic strategies. cegee.org Although the synthesis of these antagonists involves complex organic chemistry, a direct application of this compound as a foundational scaffold or key building block for orexin-2 receptor antagonists is not explicitly detailed in the available scientific literature.

Application in Peptide Synthesis Methodologies

Peptide synthesis is a foundational technique in chemistry and biology, enabling the creation of peptides for research, diagnostics, and therapeutics. Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is a common methodology where a peptide chain is incrementally built on an insoluble resin support. peptide.com This process involves the sequential coupling and deprotection of amino acids. peptide.comnih.gov While this methodology frequently incorporates non-canonical or modified amino acids to create peptidomimetics or introduce specific functionalities, a review of the literature on peptide synthesis did not identify specific applications or methodologies that utilize this compound as a building block, linker, or reagent. The synthesis of related structures, such as intermediates for Peptide Nucleic Acids (PNAs), demonstrates the utility of non-standard amino acid esters, but direct evidence for the use of this compound was not found. researchgate.net

Contribution to Agrochemical Development

This compound, while not a commercialized agrochemical itself, represents a structural motif with potential applications in the development of new agricultural products. Its chemical architecture, combining a benzylamine (B48309) moiety and a butanoate ester, allows it to serve as a versatile intermediate in the synthesis of more complex molecules with desired biological activities. The exploration of such derivatives is a key strategy in the ongoing search for novel and effective crop protection agents.

The development of new insecticides is driven by the need to overcome resistance to existing products and to find more selective and environmentally benign solutions. The benzyl (B1604629) group is a common feature in various biologically active compounds, and its incorporation into novel molecular frameworks is a strategy employed in pesticide research. For instance, benzyl esters, which share a structural similarity with this compound, have demonstrated toxicity against several insect pests. nih.govresearchgate.net Research has shown that compounds like methyl benzoate and its synthetic analogs can be lethal to insects at different life stages, including larvae and adults. nih.govresearchgate.net

The following table summarizes the insecticidal activity of some benzyl esters against various pests, highlighting the potential of the benzyl group in this field.

| Compound | Target Pest | Activity |

| Methyl Benzoate | Drosophila suzukii (Spotted Wing Drosophila) | Toxic to larvae, pupae, and adults nih.gov |

| Methyl Salicylate | Lymantria dispar (Gypsy Moth) | Toxic to larvae researchgate.net |

| Benzyl Salicylate | Halyomorpha halys (Brown Marmorated Stink Bug) | Toxic to nymphs researchgate.net |

| Benzyl Benzoate | Plutella xylostella (Diamondback Moth) | Toxic to eggs researchgate.net |

Design and Synthesis of Heterocyclic Scaffolds Utilizing the Butanoate Backbone

Heterocyclic compounds are of immense importance in agrochemical research, with a significant number of commercial pesticides containing at least one heterocyclic ring. The butanoate backbone of this compound provides a flexible four-carbon chain that can be utilized in the synthesis of various nitrogen-containing heterocycles. The presence of both an amine and an ester group in the molecule makes it a suitable precursor for cyclization reactions.

One of the most direct applications of this compound in heterocyclic synthesis is the formation of lactams, which are cyclic amides. Through intramolecular cyclization, this compound can be converted to N-benzyl-2-pyrrolidinone, a five-membered lactam. This reaction is typically promoted by heat or the use of specific reagents that facilitate the amidation reaction with the elimination of ethanol (B145695). The resulting N-benzyl-2-pyrrolidinone can then be further modified to create a range of derivatives for biological testing.

Furthermore, the butanoate backbone can be incorporated into more complex heterocyclic systems through reactions with other bifunctional molecules. For example, condensation reactions with diketones, ureas, or thioureas could lead to the formation of various six-membered heterocyclic rings, such as pyridinones or pyrimidinones. These heterocyclic scaffolds are prevalent in many commercial agrochemicals and are known to exhibit a wide range of biological activities.

The following table illustrates the potential heterocyclic systems that can be derived from a gamma-aminobutyric acid (GABA) ester backbone, such as that found in this compound.

| Precursor Type | Reagent/Condition | Resulting Heterocyclic Scaffold |

| Gamma-amino ester | Heat/Base | 2-Pyrrolidinone (γ-Lactam) |

| Gamma-amino acid | Dehydrating agent | 2-Pyrrolidinone (γ-Lactam) |

| Gamma-amino ester | 1,3-Dicarbonyl compound | Dihydropyridinone derivative |

| Gamma-amino ester | Isocyanate/Isothiocyanate | Substituted pyrimidinone/thiouracil derivative |

Development of Novel Materials with Specific Chemical Properties

The bifunctional nature of this compound, possessing both a secondary amine and an ester group, makes it a candidate for applications in materials science, particularly in the synthesis of polymers and functional materials. These functional groups can participate in polymerization reactions, allowing the molecule to be incorporated into larger macromolecular structures.

One potential application is in the synthesis of polyamides. The amine group can react with a dicarboxylic acid (or its derivative), and the ester group can be hydrolyzed to a carboxylic acid, which can then react with a diamine. This would allow this compound to act as a monomer or a building block in the creation of novel polyamides. The presence of the benzyl group attached to the nitrogen atom would result in a polyamide with N-substituted side chains, which can influence the material's properties, such as its solubility, thermal stability, and mechanical strength.

Another area of potential application is in the development of functional materials where the benzyl group can impart specific properties. For instance, the aromatic nature of the benzyl group can be exploited to create materials with enhanced thermal stability or specific optical properties. Furthermore, the amine group can be used to graft the molecule onto surfaces, modifying their chemical properties. This could be useful in creating functionalized surfaces with tailored hydrophobicity or for the immobilization of catalysts or other active molecules. There is also potential for this compound to act as a building block for organogelators, which are molecules that can self-assemble to form gels in organic solvents.

The table below outlines potential applications of this compound in materials science and the role of its different structural components.

| Potential Application | Relevant Functional Group(s) | Role of the Functional Group(s) |

| Polyamide synthesis | Amine and Ester (after hydrolysis) | Monomer for polycondensation reactions |

| Functionalized surfaces | Amine | Grafting onto surfaces |

| Organogelators | Benzyl group, ester, and amine | Facilitating intermolecular interactions for self-assembly |

| Specialty polymers | Benzyl group | Imparting thermal stability, aromaticity, and specific solubility |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthesis Methods

A primary thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For Ethyl 4-(benzylamino)butanoate, this involves reimagining reaction conditions to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Conventional syntheses of amines often rely on volatile organic solvents, which contribute significantly to chemical waste. Future research is focused on developing solvent-free or solid-state reaction protocols. One promising approach involves the mechanochemical synthesis of this compound. In this method, the reactants (e.g., ethyl 4-oxobutanoate (B1241810), benzylamine (B48309), and a solid reducing agent) are combined in a ball mill. The mechanical energy input facilitates the reaction in the absence of a bulk solvent, drastically reducing waste and often accelerating reaction times. Another avenue is the exploration of reactions in a melt phase, where one of the liquid reactants can serve as the reaction medium at an elevated temperature, eliminating the need for an additional solvent.

The production of enantiomerically pure amines is critical in the pharmaceutical industry. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful and sustainable route to achieve high enantioselectivity. Future research could focus on identifying or engineering specific enzymes, such as imine reductases (IREDs) or transaminases, that can catalyze the asymmetric synthesis of this compound. An IRED could selectively reduce a pre-formed imine intermediate, while a transaminase could convert a keto-ester precursor directly into the chiral amine. These enzymatic processes occur in aqueous media under mild conditions, presenting a significant green alternative to traditional chiral resolution or asymmetric synthesis using metal catalysts.

Exploration of Novel Catalytic Systems for C-H Functionalization

A paradigm shift in amine synthesis is the move towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials like keto-esters. This strategy could dramatically shorten the synthetic route to this compound. Research in this area would focus on the selective amination of a C-H bond in a precursor like ethyl butanoate.

Transition metal-catalyzed C-H amination is a burgeoning field, with catalysts based on rhodium, iridium, or copper showing promise. acs.org A futuristic approach would involve developing a catalytic system that can selectively activate a specific C-H bond on the butanoate chain—most likely the terminal (C4) position—and directly install the benzylamino group. nih.govresearchgate.netrsc.org This represents a significant challenge in regioselectivity but offers the ultimate in atom and step economy. Such a transformation would bypass the need for an oxidation step to form the aldehyde precursor, streamlining the synthesis from simple alkane esters. nih.govchemrxiv.orgnih.gov

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

Once a promising route is identified, it can be implemented on an automated synthesis platform. merckmillipore.comwikipedia.org These robotic systems can perform multi-step syntheses, including the reductive amination to form this compound, with high precision and reproducibility. acs.orgacs.org The integration of AI with automated reactors creates a closed-loop system where the AI designs an experiment, the robot executes it, and the results are fed back to the AI to refine the next iteration, leading to rapid optimization of reaction conditions.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

To optimize reaction efficiency and ensure product quality, a deep understanding of reaction kinetics and mechanism is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic methods, allows for real-time monitoring of chemical transformations without disturbing the reaction.

For the synthesis of this compound via reductive amination, techniques like in-line Fourier Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. nih.govyoutube.com FTIR spectroscopy is particularly effective for tracking the disappearance of the carbonyl peak from the starting material and the appearance and subsequent disappearance of the C=N stretch of the imine intermediate. mt.com This provides precise data on reaction initiation, the concentration of transient intermediates, and the reaction endpoint, enabling fine-tuning of parameters like temperature, pressure, and reagent addition rates to maximize yield and minimize impurity formation. mt.com

Expanding Computational Models for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms at the molecular level. rsc.org For the synthesis of this compound, DFT studies can model the entire reaction pathway of reductive amination. nih.govacs.orgrsc.org This includes calculating the energy barriers for imine formation, the mechanism of hydride transfer from the reducing agent, and the role of the solvent or catalyst in stabilizing transition states. nih.gov Such insights are invaluable for selecting the optimal catalyst or reaction conditions.

Investigation of Applications Beyond Traditional Pharmaceutical and Agrochemical Fields, including Materials Science

While "this compound" is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical and agrochemical compounds, its molecular structure suggests a range of untapped possibilities within the realm of materials science. The presence of a secondary amine, a benzyl (B1604629) group, and an ester functional group within a single molecule makes it a versatile building block for the creation of novel polymers and functional materials. Future research is poised to explore these avenues, potentially leading to the development of advanced materials with tailored properties.

The exploration of "this compound" in materials science can be categorized into several promising areas, including its use as a monomer for polymer synthesis, a precursor for functional coatings, and a component in the development of "smart" materials that respond to environmental stimuli.

Monomer for Advanced Polymers

The bifunctional nature of "this compound," containing both an amine and an ester group, makes it a prime candidate for polymerization reactions. Specifically, it can be envisioned as a monomer for the synthesis of poly(ester amide)s (PEAs). mdpi.comacs.orgrsc.org PEAs are a class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides, offering a balance of mechanical strength, flexibility, and controlled degradation. rsc.orgresearchgate.net

The general reaction for the synthesis of a poly(ester amide) from a hypothetical amino ester monomer like "this compound" would involve a polycondensation reaction. This could proceed via self-condensation under appropriate conditions or through reaction with other comonomers, such as diacids or diols, to create copolymers with specific properties.

Table 1: Potential Poly(ester amide)s Derived from this compound

| Polymer Type | Comonomer(s) | Potential Properties | Potential Applications |

| Homopolymer | Self-condensation of this compound | Biodegradable, semi-crystalline | Biodegradable packaging, medical implants |

| Copolymer | Adipic acid | Enhanced flexibility and thermal stability | Fibers, engineering plastics |

| Copolymer | 1,4-Butanediol | Increased hydrophilicity and degradation rate | Drug delivery systems, hydrogels |

| Copolymer | Terephthaloyl chloride | High strength and modulus | High-performance fibers, composites |

This table presents hypothetical data based on the known properties of poly(ester amide)s and the functional groups present in "this compound."

Precursor for Functional Coatings and Surface Modification